[1,2,4]Triazolo[4,3-A]quinazoline
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Overview
Description
[1,2,4]Triazolo[4,3-A]quinazoline is a polyazaheterocyclic compound that consists of a triazolo moiety fused to a quinazoline ring. This compound and its derivatives are known for their significant pharmaceutical applications, including anticancer, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-A]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with aldehydes in ethanol . Another approach involves the treatment of 4-chloro-8-methyl-[1,2,4]triazolo-[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-A]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions are common, where the compound reacts with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Different amines and triazole-2-thiol in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
[1,2,4]Triazolo[4,3-A]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-A]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, leading to DNA intercalation and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]quinazoline: Exhibits similar biological activities but differs in the position of the triazole ring fusion.
Uniqueness
[1,2,4]Triazolo[4,3-A]quinazoline is unique due to its specific fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical reactivity compared to other isomers and related compounds .
Biological Activity
The compound [1,2,4]triazolo[4,3-A]quinazoline is a notable member of the quinazoline family, recognized for its diverse biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.
Structure and Synthesis
[1,2,4]Triazolo[4,3-A]quinazolines are synthesized through various methods involving hybridization of triazole and quinazoline moieties. The introduction of substituents such as trifluoromethyl groups has been shown to enhance biological activity by improving binding affinity to target receptors and increasing lipophilicity, which facilitates cellular uptake .
Anticancer Activity
Research indicates that [1,2,4]triazolo[4,3-A]quinazolines exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected derivatives against different human cancer cell lines:
Compound | HePG2 (µM) | MCF-7 (µM) | PC3 (µM) | HCT-116 (µM) |
---|---|---|---|---|
16 | 6.29 | 12.50 | 8.00 | 2.44 |
23 | 6.12 | 4.08 | 7.17 | 6.42 |
9 | 29.47 | 45.20 | >100 | 17.35 |
Doxorubicin | 7.41–9.58 | - | - | - |
Note: Values represent the concentration required to inhibit cell growth by 50% (IC50) .
The mechanism by which [1,2,4]triazolo[4,3-A]quinazolines exert their anticancer effects involves several pathways:
- Topoisomerase II Inhibition : Compounds have shown potential as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. For instance, compound 16 exhibited an IC50 value of 15.16 μM against Topo II .
- EGFR-TK Inhibition : Some derivatives display inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK), with IC50 values ranging from 0.69 to 1.8 μM .
- DNA Intercalation : The ability to intercalate into DNA has been noted as a significant contributor to their cytotoxicity, with compound 16 showing intercalation activity at a concentration of 10.25 μM .
Case Studies
Several studies have explored the efficacy of these compounds in vitro:
- El-Shershaby et al. (2020) reported that newly synthesized triazoloquinazolines exhibited moderate cytotoxicity against multiple cancer cell lines, with compound 9 being particularly effective against HCT-116 cells with an IC50 value of 17.35 µM .
- Recent Advances : A study published in early 2023 highlighted the enhanced activity of triazoloquinazolines when modified with trifluoromethyl groups, demonstrating improved cytotoxicity and binding affinity due to increased lipophilicity and hydrogen bonding capabilities .
Properties
CAS No. |
235-17-6 |
---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-10-9-12-11-6-13(8)9/h1-6H |
InChI Key |
MIXPUXLJXCDOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=NN=CN23 |
Origin of Product |
United States |
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